

Application Notes and Protocols for Zebrafish Fin Regeneration Assay Using Dipquo

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Compound of Interest

Compound Name: *Dipquo*

Cat. No.: *B7881613*

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These application notes provide a comprehensive overview and detailed protocols for utilizing **Dipquo**, a small molecule inhibitor of Glycogen Synthase Kinase 3-beta (GSK3- β), in a zebrafish caudal fin regeneration assay. This model is a powerful tool for studying tissue regeneration and screening for compounds that modulate this process.

Introduction

The zebrafish (*Danio rerio*) possesses a remarkable capacity to regenerate complex tissues, including its caudal fin. This regenerative process is driven by a series of coordinated cellular events, including wound healing, blastema formation, cell proliferation, and differentiation, all of which are governed by conserved signaling pathways. One of the key pathways implicated in fin regeneration is the Wnt/ β -catenin signaling cascade.

Dipquo is a small molecule that has been identified as a potent inhibitor of GSK3- β .^[1] Inhibition of GSK3- β leads to the stabilization and nuclear translocation of β -catenin, a key effector of the canonical Wnt signaling pathway.^[1] Activation of Wnt/ β -catenin signaling has been shown to promote cell proliferation and osteoblast differentiation, crucial processes in fin regeneration.^[2] Therefore, **Dipquo** presents a valuable chemical tool to investigate the role of Wnt/ β -catenin signaling in tissue regeneration and as a potential therapeutic agent to enhance regenerative processes.

This document provides a detailed protocol for performing a zebrafish fin regeneration assay to assess the effects of **Dipquo**. It includes methodologies for fin amputation, drug treatment, data acquisition, and analysis.

Experimental Protocols

Materials

- Adult zebrafish (*Danio rerio*)
- **Dipquo**
- MS-222 (Tricaine)
- Stereomicroscope
- Sterile razor blades or surgical scissors
- Petri dishes
- Fish water (dechlorinated and aerated)
- Incubator at 28.5°C
- Imaging system with a micrometer for measurements

Protocol 1: Zebrafish Caudal Fin Amputation and **Dipquo** Treatment

This protocol outlines the procedure for caudal fin amputation and subsequent treatment with **Dipquo**.

- **Animal Preparation:** Acclimatize adult zebrafish to laboratory conditions. For the experiment, transfer fish to a container with a freshly prepared solution of MS-222 (160 mg/L in fish water) for anesthesia. Monitor the fish until they are unresponsive to touch.
- **Fin Amputation:** Place an anesthetized fish on a wet, sterile surface under a stereomicroscope. Using a sterile razor blade, carefully amputate the caudal fin

approximately 50% of its length, making a straight cut perpendicular to the anteroposterior axis.

- Recovery: Immediately after amputation, return the fish to a tank with fresh, aerated fish water to recover.
- **Dipquo** Treatment:
 - Prepare a stock solution of **Dipquo** in a suitable solvent (e.g., DMSO).
 - Prepare the final treatment concentrations of **Dipquo** in fish water. Based on studies with other GSK3- β inhibitors like LSN 2105786, a continuous low concentration of around 4–5 nM is recommended as a starting point.^{[2][3]} A dose-response experiment is advisable to determine the optimal concentration for **Dipquo**.
 - House the amputated fish in tanks containing the **Dipquo** solution or a vehicle control (e.g., DMSO in fish water at the same concentration as the **Dipquo** treatment).
 - Maintain the fish in the treatment or control solutions for the duration of the experiment, with daily water changes and re-dosing of **Dipquo**. The regeneration process is typically observed over a period of 7 to 14 days.

Protocol 2: Quantification of Fin Regeneration

This protocol describes how to measure the extent of fin regeneration.

- Imaging: At designated time points (e.g., 0, 3, 5, and 7 days post-amputation), anesthetize the fish as described in Protocol 1.
- Image Acquisition: Place the anesthetized fish on a slide with a drop of water and capture an image of the regenerating caudal fin using a stereomicroscope equipped with a camera and a micrometer scale.
- Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the regenerated fin. The regenerate length is the distance from the amputation plane to the distal tip of the newly formed tissue.

Protocol 3: Analysis of Cell Proliferation

This protocol details a method to assess cell proliferation in the regenerating fin.

- **EdU Labeling:** To label proliferating cells, immerse the fish in a solution of 5-ethynyl-2'-deoxyuridine (EdU) in fish water for a specified period before sample collection.
- **Tissue Fixation and Processing:** After EdU labeling, euthanize the fish and fix the caudal fins in 4% paraformaldehyde (PFA).
- **EdU Detection:** Use a commercially available EdU detection kit to visualize the incorporated EdU in the fixed fin tissue.
- **Imaging and Quantification:** Image the stained fins using a fluorescence microscope and quantify the number of EdU-positive cells in the blastema region.

Data Presentation

The following tables summarize expected quantitative data based on studies using GSK3- β inhibitors in zebrafish fin regeneration assays.

Table 1: Effect of GSK3- β Inhibitor on Caudal Fin Regenerate Length

Treatment Group	Concentration	4 Days Post-Amputation (dpa) Regenerate Length (mm)	7 Days Post-Amputation (dpa) Regenerate Length (mm)
Vehicle Control	-	X \pm SD	Y \pm SD
GSK3- β Inhibitor (BIO)	100 nM	Increased by 47% compared to control	Increased by 48% compared to control
GSK3- β Inhibitor (LSN 2105786)	4-5 nM	Significant increase over control	Significant increase over control

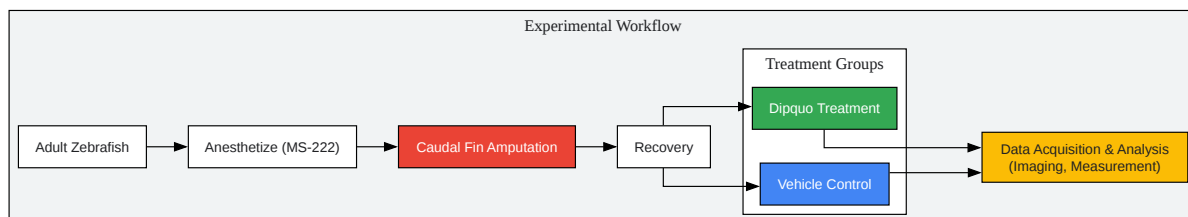
Note: X and Y represent the mean regenerate length for the control group, and SD is the standard deviation. The data for BIO and LSN 2105786 are based on published findings and represent the expected trend for **Dipquo**.

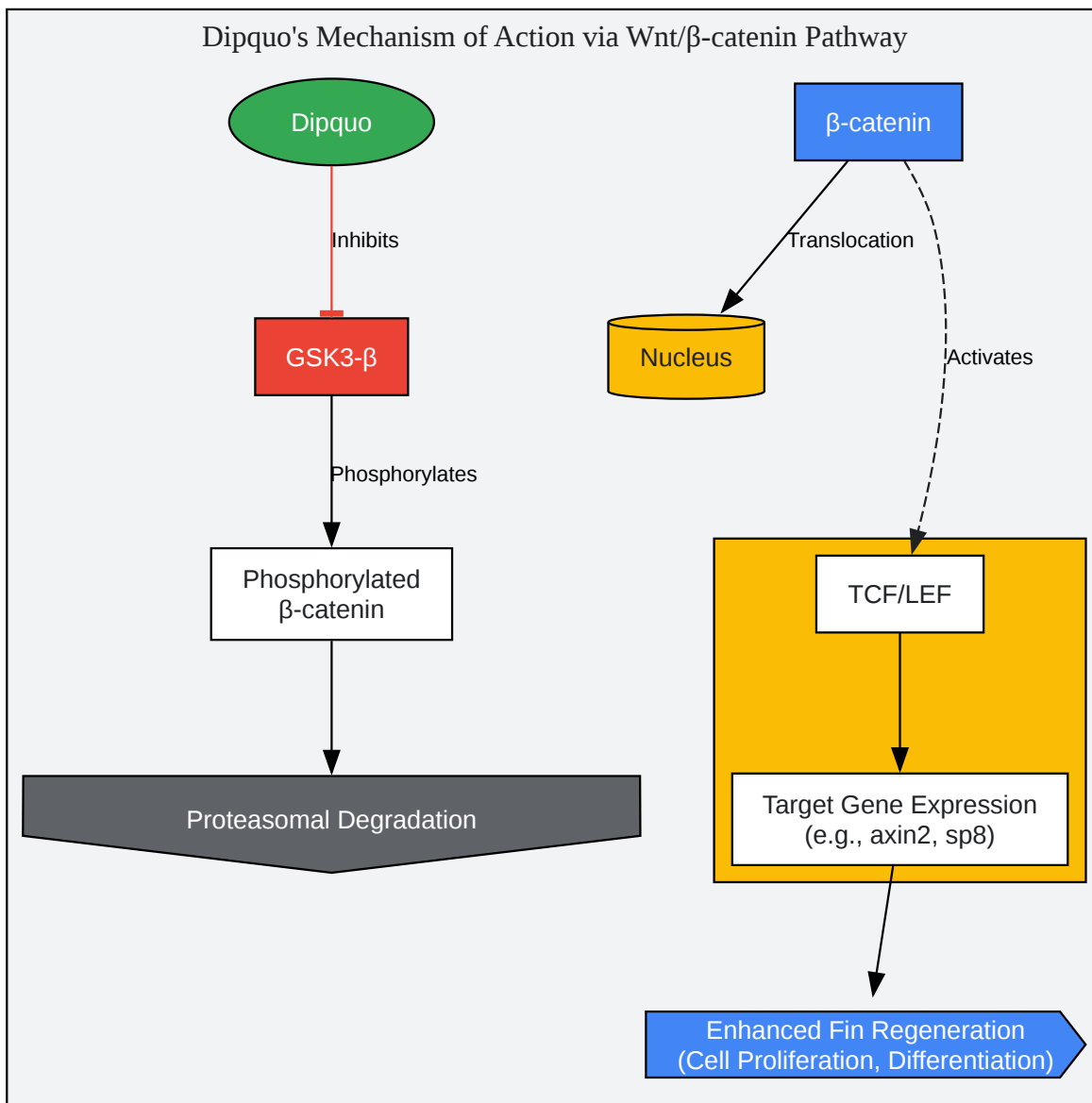
Table 2: Effect of GSK3- β Inhibitor on Blastemal Cell Proliferation

Treatment Group	Concentration	Proliferating Cells (EdU+) in Blastema at 4 dpa (relative to control)
Vehicle Control	-	100%
GSK3- β Inhibitor (BIO)	100 nM	Increased by 56%

Note: The data for BIO is based on published findings and represents the expected trend for **Dipquo**.

Visualizations





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